molecular formula C25H21ClN4O B2415750 4-chloro-N-[2-(dimethylamino)-4,6-diphenylpyrimidin-5-yl]benzamide CAS No. 443315-37-5

4-chloro-N-[2-(dimethylamino)-4,6-diphenylpyrimidin-5-yl]benzamide

Cat. No.: B2415750
CAS No.: 443315-37-5
M. Wt: 428.92
InChI Key: JARLYIJTDNWYSQ-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 4-chloro-N-[2-(dimethylamino)-4,6-diphenylpyrimidin-5-yl]benzamide typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation .

Chemical Reactions Analysis

4-chloro-N-[2-(dimethylamino)-4,6-diphenylpyrimidin-5-yl]benzamide can undergo various chemical reactions, including:

Common reagents and conditions for these reactions include the use of organic solvents like dichloromethane or acetonitrile, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

4-chloro-N-[2-(dimethylamino)-4,6-diphenylpyrimidin-5-yl]benzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-chloro-N-[2-(dimethylamino)-4,6-diphenylpyrimidin-5-yl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

4-chloro-N-[2-(dimethylamino)-4,6-diphenylpyrimidin-5-yl]benzamide can be compared with other similar compounds, such as:

  • 4-chloro-N-[2-(dimethylamino)-4,6-diphenyl-5-pyrimidinyl]benzamide
  • 4-chloro-N-[2-(dimethylamino)-4,6-diphenyl-5-pyrimidinyl]benzenesulfonamide

These compounds share similar structural features but differ in their functional groups, which can lead to variations in their chemical reactivity and biological activity. The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct properties and applications .

Properties

IUPAC Name

4-chloro-N-[2-(dimethylamino)-4,6-diphenylpyrimidin-5-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21ClN4O/c1-30(2)25-28-21(17-9-5-3-6-10-17)23(22(29-25)18-11-7-4-8-12-18)27-24(31)19-13-15-20(26)16-14-19/h3-16H,1-2H3,(H,27,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JARLYIJTDNWYSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=C(C(=N1)C2=CC=CC=C2)NC(=O)C3=CC=C(C=C3)Cl)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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